molecular formula C17H19ClN2O3S B3516262 4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N,N-dimethylbenzamide

4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N,N-dimethylbenzamide

Cat. No.: B3516262
M. Wt: 366.9 g/mol
InChI Key: VDBMUMCZUKPBHU-UHFFFAOYSA-N
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Description

4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N,N-dimethylbenzamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring

Preparation Methods

The synthesis of 4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N,N-dimethylbenzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with 3,4-dimethylphenylamine under specific conditions. The nitro group is reduced to an amine, followed by sulfonamide formation. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N,N-dimethylbenzamide include other benzenesulfonamides such as:

Properties

IUPAC Name

4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-11-5-7-14(9-12(11)2)19-24(22,23)16-10-13(6-8-15(16)18)17(21)20(3)4/h5-10,19H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBMUMCZUKPBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N(C)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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